molecular formula C13H16INO3 B2848306 Hexanoic acid, 6-[(3-iodobenzoyl)amino]- CAS No. 247140-51-8

Hexanoic acid, 6-[(3-iodobenzoyl)amino]-

Cat. No.: B2848306
CAS No.: 247140-51-8
M. Wt: 361.179
InChI Key: JDYDHGWUYUAFFY-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(3-iodobenzoyl)amino]- is an organic compound with the molecular formula C13H16INO3 It is a derivative of hexanoic acid, featuring an iodobenzoyl group attached to the amino group at the sixth position of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(3-iodobenzoyl)amino]- typically involves the reaction of hexanoic acid with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexanoic acid+3-iodobenzoyl chlorideHexanoic acid, 6-[(3-iodobenzoyl)amino]-+HCl\text{Hexanoic acid} + \text{3-iodobenzoyl chloride} \rightarrow \text{Hexanoic acid, 6-[(3-iodobenzoyl)amino]-} + \text{HCl} Hexanoic acid+3-iodobenzoyl chloride→Hexanoic acid, 6-[(3-iodobenzoyl)amino]-+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(3-iodobenzoyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-[(3-iodobenzoyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(3-iodobenzoyl)amino]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodo group can be used for radiolabeling, allowing the compound to be tracked in biological systems. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 6-[(3-chlorobenzoyl)amino]-
  • Hexanoic acid, 6-[(3-bromobenzoyl)amino]-
  • Hexanoic acid, 6-[(3-fluorobenzoyl)amino]-

Uniqueness

Hexanoic acid, 6-[(3-iodobenzoyl)amino]- is unique due to the presence of the iodo group, which can be used for radiolabeling and other specific chemical reactions. The iodo group also imparts different reactivity compared to other halogenated derivatives, making it valuable for certain applications in research and industry.

Properties

IUPAC Name

6-[(3-iodobenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO3/c14-11-6-4-5-10(9-11)13(18)15-8-3-1-2-7-12(16)17/h4-6,9H,1-3,7-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYDHGWUYUAFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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